molecular formula C14H12N2 B1305550 3-Benzyl-1H-indazole CAS No. 4498-74-2

3-Benzyl-1H-indazole

Cat. No. B1305550
CAS RN: 4498-74-2
M. Wt: 208.26 g/mol
InChI Key: XSFVAQRSZSENGO-UHFFFAOYSA-N
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Description

3-Benzyl-1H-indazole is a chemical compound that belongs to the class of indazoles . Indazoles are biologically active compounds that have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .


Synthesis Analysis

The synthesis of 1H-indazole, which is the core structure of 3-Benzyl-1H-indazole, has been explored through various routes . One of the methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular formula of 3-Benzyl-1H-indazole is C14H12N2O . The exact mass is 224.094955 Da .


Chemical Reactions Analysis

The synthesis of 1H-indazole involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Antiproliferative Activity

3-Benzyl-1H-indazole: derivatives have been observed to exhibit antiproliferative activity against various neoplastic cell lines. This suggests potential applications in cancer research, particularly in the development of new chemotherapeutic agents that can inhibit cell growth and induce cell cycle arrest .

β3-adrenergic Receptor Agonism

Research indicates that certain 1H-indazole compounds are designed and synthesized as inhibitors of β3-adrenergic receptor (β3-AR) agonists. This receptor is implicated in the regulation of energy balance and thermogenesis, making these compounds relevant in studies related to obesity and metabolic disorders .

HIV Protease Inhibition

Compounds containing an indazole fragment, such as 3-Benzyl-1H-indazole , have been applied in producing HIV protease inhibitors. This application is crucial in the field of antiretroviral therapy, where inhibiting the HIV protease enzyme is a key strategy in preventing viral replication .

Serotonin Receptor Antagonism

Indazole derivatives are also investigated for their role as serotonin receptor antagonists. These compounds could be significant in neurological research, particularly for conditions influenced by serotonin levels, such as depression, anxiety, and migraine .

Aldose Reductase Inhibition

The aldose reductase enzyme is a target for managing complications of diabetes like cataracts and neuropathy. Indazole-based compounds have been studied as aldose reductase inhibitors, suggesting a potential application for 3-Benzyl-1H-indazole in diabetic research .

Acetylcholinesterase Inhibition

Another application is in the synthesis of acetylcholinesterase inhibitors, which are used to treat Alzheimer’s disease. The indazole moiety is a key component in these inhibitors, indicating a possible research avenue for 3-Benzyl-1H-indazole in neurodegenerative disease management .

Safety and Hazards

The safety data sheet for 1-Benzyl-3-hydroxy-1H-indazole indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid direct contact with the substance, ensure sufficient ventilation of the area, and avoid handling in a confined space .

Mechanism of Action

Target of Action

Indazole derivatives have been found to interact with a variety of targets, includingkinases such as CHK1, CHK2, and SGK . These kinases play crucial roles in cell cycle regulation and response to DNA damage .

Mode of Action

Indazole derivatives have been reported to inhibit the activity of their target kinases . This inhibition can lead to changes in cell cycle progression and DNA damage response, potentially contributing to the compound’s observed biological activities .

Biochemical Pathways

For instance, they can affect the cell cycle regulation and DNA damage response pathways through their interaction with kinases . The downstream effects of these interactions can include altered cell proliferation and survival .

Pharmacokinetics

Indazole derivatives are generally known for their good bioavailability . The planarity of the indazole ring and the presence of various side chain substitutions can influence the compound’s absorption, distribution, metabolism, and excretion .

Result of Action

Indazole derivatives have been associated with a wide range of biological activities, includinganti-inflammatory , antimicrobial , anti-HIV , anticancer , hypoglycemic , antiprotozoal , antihypertensive , and other activities . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular pathways .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of indazole derivatives .

properties

IUPAC Name

3-benzyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13(12)15-16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFVAQRSZSENGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C3C=CC=CC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389716
Record name 3-Benzyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1H-indazole

CAS RN

4498-74-2
Record name 3-Benzyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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